molecular formula C9H7FO2 B8185056 5-Fluoro-4-hydroxy-indan-1-one

5-Fluoro-4-hydroxy-indan-1-one

Cat. No.: B8185056
M. Wt: 166.15 g/mol
InChI Key: PXUYVMHITIFBTQ-UHFFFAOYSA-N
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Description

5-Fluoro-4-hydroxy-indan-1-one is a fluorinated derivative of indanone, a compound known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-4-hydroxy-indan-1-one typically involves the cyclization of substituted phenylpropionic acids or their derivatives. One common method includes the reaction of 3-chloropropionyl chloride with 2,6-dibromophenol to form 2,6-dibromophenyl 3-chloropropionate. This intermediate is then converted to 4,6-dibromo-5-hydroxy-1-indanone in the presence of a Lewis acid, followed by debromination to yield 5-hydroxy-1-indanone .

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation reactions, utilizing catalysts such as aluminum chloride or other Lewis acids to facilitate the cyclization process. The use of non-conventional techniques like microwave-assisted synthesis and high-intensity ultrasound has also been explored to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-4-hydroxy-indan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Fluoro-4-hydroxy-indan-1-one involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with biological molecules. This can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects. The hydroxyl group also plays a crucial role in its reactivity and interaction with biological targets .

Comparison with Similar Compounds

  • 5-Fluoro-1-indanone
  • 4-Hydroxy-1-indanone
  • 5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives

Comparison: 5-Fluoro-4-hydroxy-indan-1-one is unique due to the presence of both fluorine and hydroxyl groups, which confer distinct chemical and biological properties. Compared to 5-Fluoro-1-indanone, the hydroxyl group in this compound enhances its reactivity and potential for hydrogen bonding. Similarly, the presence of fluorine distinguishes it from 4-Hydroxy-1-indanone, providing additional stability and biological activity .

Properties

IUPAC Name

5-fluoro-4-hydroxy-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c10-7-3-1-5-6(9(7)12)2-4-8(5)11/h1,3,12H,2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXUYVMHITIFBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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